

An In-depth Technical Guide to 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol
Cat. No.:	B070756

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

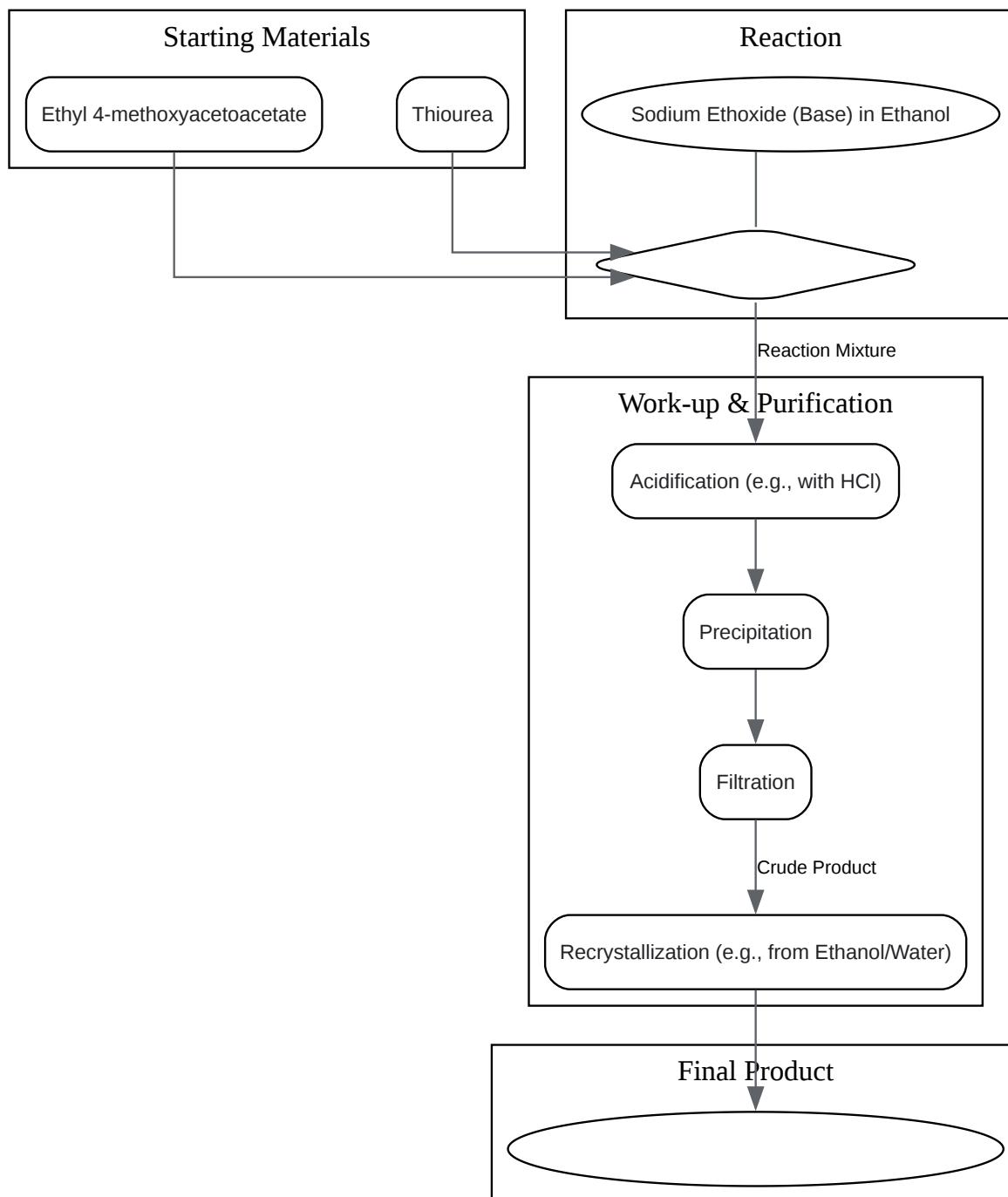
Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 6-(methoxymethyl)-2-sulfanyl-4-pyrimidinol, also known as 6-(methoxymethyl)-2-thiouracil. While specific experimental data for this compound is limited in publicly available literature, this document compiles information based on established chemical principles and data from closely related structural analogs. The guide includes a detailed, plausible experimental protocol for its synthesis, predicted analytical data, and a discussion of the potential biological significance of the thiouracil scaffold, making it a valuable resource for researchers interested in pyrimidine derivatives for drug discovery and development.

Molecular Structure and Properties

6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to purines. The presence of a sulfanyl (thiol) group at the 2-position and a hydroxymethyl ether at the 6-position suggests potential for diverse chemical modifications and biological interactions.

Table 1: Physicochemical Properties of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol


Property	Value	Source/Method
Molecular Formula	C ₆ H ₈ N ₂ O ₂ S	Calculated
Molecular Weight	172.20 g/mol	Calculated[1]
CAS Number	175205-07-9	Santa Cruz Biotechnology[1]
Appearance	White to off-white solid (Predicted)	Based on similar compounds
Melting Point	230-232 °C	ChemicalBook
Solubility	Soluble in DMSO and ethanol (Predicted)	Based on related structures
Storage Temperature	2-8 °C	ChemicalBook

Synthesis Protocol

The synthesis of 6-substituted-2-thiouracils is well-established and typically proceeds via a condensation reaction between a β -ketoester and thiourea in the presence of a base.[2][3] For the synthesis of 6-(methoxymethyl)-2-sulfanyl-4-pyrimidinol, ethyl 4-methoxyacetacetate would serve as the appropriate β -ketoester.

Proposed Synthetic Scheme

The logical workflow for the synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol.

Detailed Experimental Protocol

Materials:

- Ethyl 4-methoxyacetacetate
- Thiourea
- Sodium metal
- Absolute ethanol
- Concentrated hydrochloric acid
- Deionized water

Procedure:

- Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
- Reaction: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea, followed by the dropwise addition of an equimolar amount of ethyl 4-methoxyacetacetate.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in warm water.
- Precipitation: While stirring, carefully acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate should form.
- Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product, 6-(methoxymethyl)-2-sulfanyl-4-pyrimidinol.

Analytical Data (Predicted)

While experimental spectra for the target molecule are not readily available, the following tables provide predicted and comparative data based on the closely related analog, 6-methyl-2-thiouracil.

Table 2: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Justification (based on 6-methyl-2-thiouracil) [4]
~12.3	Singlet (broad)	N-H	The two N-H protons of the thiouracil ring are expected to be in this region and may be exchangeable with D_2O .
~5.7	Singlet	C5-H	The vinyl proton on the pyrimidine ring.
~4.3	Singlet	-CH ₂ -	Methylene protons of the methoxymethyl group.
~3.3	Singlet	-OCH ₃	Methyl protons of the methoxymethyl group.

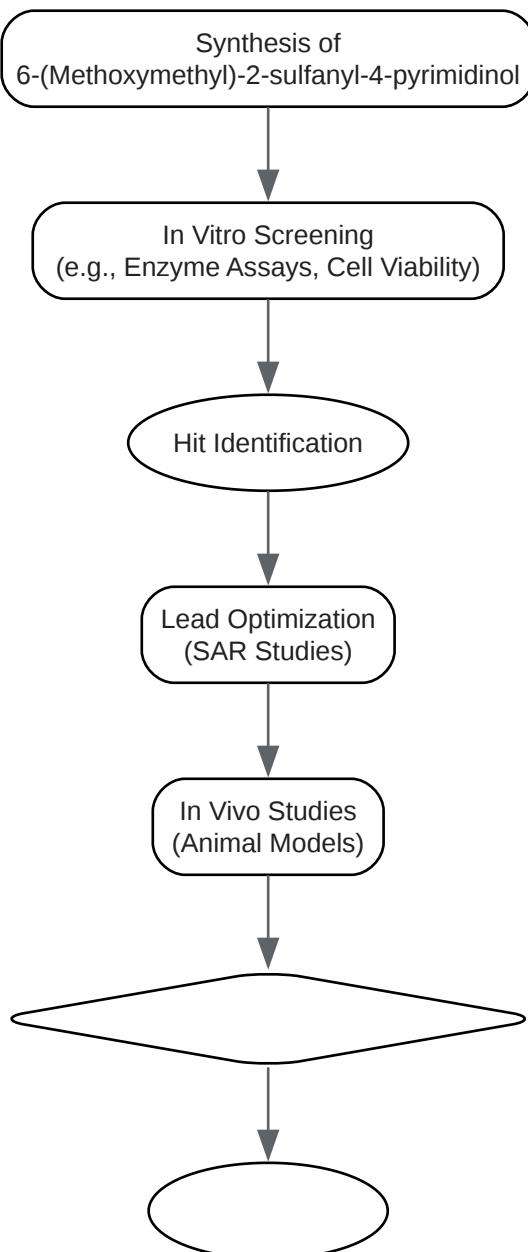
Table 3: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment	Justification (based on 6-methyl-2-thiouracil)
~175	C2 (C=S)	The thione carbon is expected at a high chemical shift.
~162	C4 (C=O)	The carbonyl carbon.
~155	C6	Carbon bearing the methoxymethyl group.
~101	C5	The vinyl carbon.
~70	-CH ₂ -	Methylene carbon of the methoxymethyl group.
~58	-OCH ₃	Methyl carbon of the methoxymethyl group.

Table 4: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment	Justification (based on 6-methyl-2-thiouracil)[5]
3200-3000	N-H stretching	Characteristic broad peaks for the N-H groups.
~1650	C=O stretching	Strong absorption for the carbonyl group.
~1200	C=S stretching	Characteristic absorption for the thione group.
~1100	C-O-C stretching	Ether linkage in the methoxymethyl group.

Biological Activity and Significance


Thiouracil and its derivatives are a well-known class of compounds with a broad spectrum of biological activities. They are most notably recognized for their antithyroid properties. However,

research has expanded to explore their potential as antibacterial, antiviral, and anticancer agents.[\[6\]](#)[\[7\]](#)[\[8\]](#)

The biological activity of thiouracil derivatives is often attributed to their ability to interfere with metabolic pathways involving pyrimidines or to interact with specific enzymes. The introduction of various substituents on the pyrimidine ring can modulate this activity and introduce selectivity. The methoxymethyl group at the 6-position of the target compound may influence its solubility, lipophilicity, and interaction with biological targets.

Potential Signaling Pathway Involvement

Given the diverse activities of thiouracil derivatives, a hypothetical mechanism of action could involve the inhibition of key enzymes in rapidly proliferating cells, such as those in cancerous tissues or pathogens. A simplified logical diagram illustrating a potential drug discovery and development workflow for such a compound is provided below.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the development of a novel thiouracil derivative.

Conclusion

6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol represents an interesting, yet underexplored, member of the thiouracil family. Based on established synthetic methodologies for related compounds, its preparation is feasible and straightforward. The predicted analytical data provides a basis for its characterization. The known biological activities of the thiouracil scaffold

suggest that this compound could be a valuable candidate for screening in various drug discovery programs, particularly in the areas of infectious diseases and oncology. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Studies in chemotherapy; antithyroid compounds; synthesis of 5- and 6-substituted 2-thiouracils from beta-oxoesters and thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methylthiouracil(56-04-2) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070756#molecular-structure-of-6-methoxymethyl-2-sulfanyl-4-pyrimidinol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com